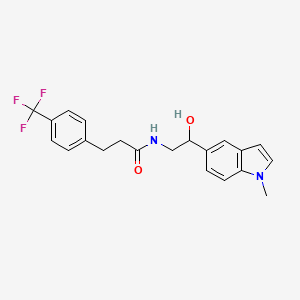

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Descripción

This compound is a propanamide derivative featuring a 1-methyl-1H-indol-5-yl group linked via a hydroxyethyl chain and a 4-(trifluoromethyl)phenyl moiety. Key structural attributes include:

- Indole core: The 1-methyl substitution at the indole nitrogen and the 5-position of the indole ring may influence receptor binding specificity.

- Trifluoromethylphenyl group: The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-26-11-10-15-12-16(5-8-18(15)26)19(27)13-25-20(28)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,10-12,19,27H,4,9,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAYMDCZVAIKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a trifluoromethylated hydrocarbon.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

Industry: It can be used in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, while the trifluoromethyl group can enhance the compound's stability and binding affinity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Moieties

Compound 1 : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Key features :

- Indole at position 3 (vs. position 5 in the target compound).

- Fluoro-biphenyl group instead of trifluoromethylphenyl.

- Lacks a hydroxyl group on the ethyl chain.

- Synthesis : Prepared via amide coupling, similar to the target compound’s likely route .

- Pharmacology : Designed as a flurbiprofen-tryptamine hybrid for Alzheimer’s disease, targeting anti-inflammatory and amyloid-beta aggregation pathways .

Compound 2 : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide (57)

- Key features :

- Sulfonamide linkage (vs. amide in the target).

- Chlorobenzoyl and methoxy substitutions on the indole.

- Trifluoromethoxyphenyl group.

- Synthesis : Yielded 33% via automated HPLC purification .

- Pharmacology : Part of indomethacin analogs targeting cyclooxygenase (COX) inhibition .

Compound 3 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)

Functional Group Variations

Hydroxyl Group vs. Sulfonamide

- The target’s hydroxyethyl group may improve solubility but reduce membrane permeability compared to sulfonamide-containing analogs (e.g., Compounds 2 and 3). Sulfonamides often exhibit stronger hydrogen-bonding with targets but face higher metabolic clearance .

Indole Substitution Patterns

- Position 3 vs. 5 : Indole-3-yl derivatives (e.g., Compound 1) are common in serotonin receptor ligands, while the target’s indole-5-yl substitution could alter selectivity for kinases or inflammatory mediators .

- Methyl vs.

Aromatic Moieties

- Trifluoromethylphenyl vs. Fluoro-biphenyl : The target’s CF₃ group offers greater electron-withdrawing effects and stability than fluorine, possibly enhancing target affinity .

Actividad Biológica

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name:

Its molecular formula is , indicating the presence of functional groups that may contribute to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are advantageous for drug development.

Biological Activity Overview

The biological activity of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been evaluated primarily through in vitro studies. Key areas of focus include:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways, which are critical for programmed cell death .

- Mechanism of Action : The compound's mechanism involves targeting specific proteins associated with cancer cell survival and proliferation. For instance, it may inhibit enzymes like thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Table 1: Summary of Biological Activities

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide was tested for its cytotoxic effects. The results demonstrated an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. Flow cytometry analysis revealed that the compound caused cell cycle arrest at the G1 phase and increased activity of caspases 3 and 7, suggesting a mechanism involving apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.